N-Boc-6-(phenylmethoxy)-L-norleucine

Peptide Chemistry Solid-Phase Synthesis Protecting Groups

Boc-SPPS incorporation of δ-hydroxyl-norleucine is compromised by side reactions when using unprotected analogs, while Fmoc-protected variants are incompatible with Boc-based strategies. N-Boc-6-(phenylmethoxy)-L-norleucine (CAS 200405-50-1) resolves this through true orthogonal protection: • Boc (Nᵅ) cleaved by TFA during standard SPPS cycles; δ-benzyl ether withstands every acidic deprotection step. • Post-assembly hydrogenolysis (H₂, Pd/C) cleanly liberates the δ-hydroxyl without affecting other functional groups. • Free hydroxyl enables oxidation to aldehyde/carboxylic acid or conjugation with biotin/fluorophores for library diversification. • Validated key intermediate in the total synthesis of deoxypyridinoline and hydroxypyridinoline-established bone resorption biomarkers. • 95% purity with batch-specific NMR and HPLC data; 250 mg to 5 g quantities available.

Molecular Formula C18H27NO5
Molecular Weight 337.4 g/mol
Cat. No. B7791393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-6-(phenylmethoxy)-L-norleucine
Molecular FormulaC18H27NO5
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCOCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C18H27NO5/c1-18(2,3)24-17(22)19-15(16(20)21)11-7-8-12-23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1
InChIKeyDBZKZRCKEODFMS-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-6-(phenylmethoxy)-L-norleucine Overview


N-Boc-6-(phenylmethoxy)-L-norleucine (CAS: 200405-50-1) is a protected L-norleucine derivative of the chemical class of N-Boc-amino acids. It features a standard tert-butyloxycarbonyl (Boc) group for amine protection and a benzyl (phenylmethoxy) ether on the δ-carbon side chain . Its molecular formula is C₁₈H₂₇NO₅, and it has a molecular weight of 337.41 g/mol [1][2]. This compound is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS) and peptidomimetic drug design, where the orthogonal protecting group strategy enables selective deprotection and further functionalization of the amino acid side chain .

N-Boc-6-(phenylmethoxy)-L-norleucine: Why Substitution Fails


Direct substitution of N-Boc-6-(phenylmethoxy)-L-norleucine with a generic N-Boc-amino acid or an unprotected analog is chemically untenable in sequences requiring orthogonal side-chain deprotection. The δ-benzyl ether offers a unique handle that is stable to the acidic conditions required for Boc-group removal (e.g., TFA), yet can be cleanly cleaved via hydrogenolysis [1]. Using an unprotected 6-hydroxy-norleucine derivative would lead to deleterious side reactions during peptide coupling, while a compound with a different N-terminal protecting group, such as N-Fmoc-6-phenylmethoxy-L-norleucine, would be incompatible with Boc-based SPPS strategies [2]. The specific combination of protecting groups dictates its exclusive use in particular synthetic routes.

N-Boc-6-(phenylmethoxy)-L-norleucine: Comparative Analysis


Physicochemical Properties: Boc vs. Fmoc

The selection of the appropriate protected amino acid is critical for efficient SPPS. N-Boc-6-(phenylmethoxy)-L-norleucine and N-Fmoc-6-phenylmethoxy-L-norleucine serve distinct synthetic strategies due to their orthogonal N-terminal protecting groups. This difference is reflected in their physicochemical properties. N-Boc-6-(phenylmethoxy)-L-norleucine has a significantly lower molecular weight (337.4 g/mol) and is less lipophilic (XLogP3-AA: 3.0) compared to its Fmoc counterpart, which has a molecular weight of 459.5 g/mol and an XLogP3-AA of 5.1 [1][2]. These properties impact solubility, handling, and reaction kinetics.

Peptide Chemistry Solid-Phase Synthesis Protecting Groups

Purity Specifications and Batch Consistency

Procurement decisions often hinge on the verifiable quality and analytical documentation provided by suppliers. Commercial sources for N-Boc-6-(phenylmethoxy)-L-norleucine, such as Bidepharm, specify a standard purity of 95% and offer batch-specific quality control documentation, including NMR, HPLC, or GC reports . This level of documented purity provides a baseline for reproducible research. While a higher purity (97%) is also commercially available, its supply is less common and associated with a premium cost, making the 95% standard a practical and cost-effective choice for many applications .

Quality Control Analytical Chemistry Procurement

Identity Verification: InChIKey and SMILES

Accurate identification and registration of chemical compounds are paramount in scientific research and industrial applications. N-Boc-6-(phenylmethoxy)-L-norleucine possesses a unique InChIKey (DBZKZRCKEODFMS-HNNXBMFYSA-N) and a defined isomeric SMILES string (CC(C)(C)OC(=O)N[C@@H](CCCCOCC1=CC=CC=C1)C(=O)O) that unambiguously define its stereochemistry and connectivity . This level of structural specificity is critical for differentiating it from structural isomers or analogs with different side-chain modifications, ensuring that experimental results are accurately attributed and reproducible.

Cheminformatics Chemical Registration Data Integrity

N-Boc-6-(phenylmethoxy)-L-norleucine: Key Applications


SPPS with Orthogonal Side-Chain Deprotection

This compound is optimally employed as a building block in Boc-SPPS for the synthesis of peptides where the δ-hydroxy group of a norleucine residue needs to be orthogonally protected. The Boc group is cleaved on the resin during each cycle with TFA, while the benzyl ether remains intact. After the full peptide chain is assembled and cleaved from the resin, the benzyl group can be removed under mild hydrogenolysis conditions (H₂, Pd/C) without affecting other acid-labile groups, as demonstrated in the total synthesis of complex collagen crosslinks [1].

Peptidomimetic Synthesis and Library Generation

The δ-benzyl-protected alcohol serves as a masked nucleophile or a site for further functionalization. Researchers can use N-Boc-6-(phenylmethoxy)-L-norleucine to introduce a norleucine scaffold, then selectively deprotect the benzyl ether to reveal a free hydroxyl group. This group can subsequently be oxidized to an aldehyde/carboxylic acid, or used as a handle for conjugation with other moieties (e.g., biotin, fluorophores), making it a versatile starting material for generating diverse compound libraries in medicinal chemistry .

Quality Control Reference Standard

Given its well-defined purity specification (95%) and availability of batch-specific analytical data, including NMR and HPLC from vendors like Bidepharm , this compound can serve as a reliable reference standard for method development and quality control in pharmaceutical analysis. Its unique chromatographic retention time and spectral signature allow for the accurate quantification of this specific intermediate in reaction mixtures or for impurity profiling.

Bone Resorption Markers and Collagen Crosslinks

N-Boc-6-(phenylmethoxy)-L-norleucine is a documented key intermediate in the total synthesis of deoxypyridinoline and hydroxypyridinoline, which are important biochemical markers for bone resorption [1]. Its procurement is therefore essential for research groups focused on osteoporosis, bone metabolism, and the development of related diagnostic tools, providing a direct link between this specific building block and a defined, high-value research outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-6-(phenylmethoxy)-L-norleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.